Menin-MLL inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menin-MLL inhibitor 4 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) proteins. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
準備方法
Synthetic Routes and Reaction Conditions: The final steps often involve coupling reactions to attach specific functional groups that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods: Industrial production of Menin-MLL inhibitor 4 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques like crystallization and chromatography . The goal is to produce the compound in large quantities while maintaining its efficacy and safety profile.
化学反応の分析
Types of Reactions: Menin-MLL inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are intermediates in the synthesis of this compound .
科学的研究の応用
Menin-MLL inhibitor 4 has a wide range of scientific research applications, including:
作用機序
Menin-MLL inhibitor 4 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells . The inhibitor’s binding to menin also reduces the trimethylation of histone H3 at lysine 4 (H3K4me3) and dimethylation at lysine 79 (H3K79me2), further inhibiting the leukemogenic activity of MLL fusion proteins .
類似化合物との比較
Menin-MLL inhibitor 4 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in treating acute leukemias.
KO-539 (Ziftomenib): A menin inhibitor with a different chemical structure but similar therapeutic potential.
MI-2 and MI-3: Early-generation menin inhibitors that provided the foundation for the development of more potent and selective inhibitors like this compound.
This compound stands out due to its optimized binding properties and enhanced efficacy in preclinical and clinical studies .
特性
分子式 |
C32H38FN7O3 |
---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |
InChIキー |
CWUVQWYYRPWMBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。